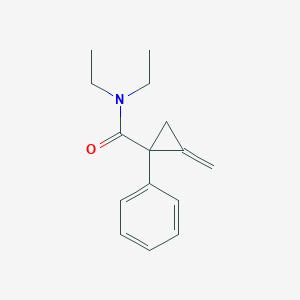
N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide: is a chemical compound with the molecular formula C15H19NO and a molecular weight of 229.31746 g/mol . This compound is known for its unique cyclopropane ring structure, which is often associated with interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide typically involves the reaction of diethylamine with a suitable cyclopropane precursor. One common method involves the use of n-butyllithium in tetrahydrofuran and hexane at low temperatures (around -75°C) to form the cyclopropane ring . The reaction is then quenched with water and ammonium chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反応の分析
Types of Reactions
N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Substitution reactions may involve or under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
科学的研究の応用
N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound’s cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide: is similar to other cyclopropane-containing compounds, such as and .
Milnacipran: An antidepressant with a similar structural motif, known for its selective norepinephrine and serotonin reuptake inhibition.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the diethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H19NO |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
N,N-diethyl-2-methylidene-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H19NO/c1-4-16(5-2)14(17)15(11-12(15)3)13-9-7-6-8-10-13/h6-10H,3-5,11H2,1-2H3 |
InChIキー |
ZOIOLHIWEYZZOJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1(CC1=C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Butan-2-yl)[1-(4-iodophenyl)ethyl]amine](/img/structure/B12091391.png)
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride](/img/structure/B12091392.png)
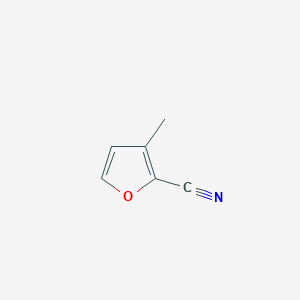
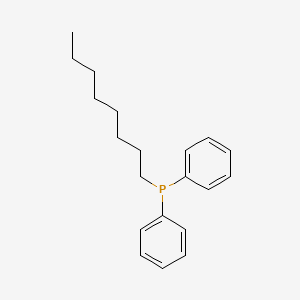

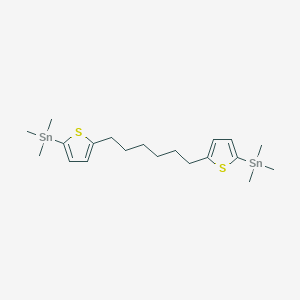
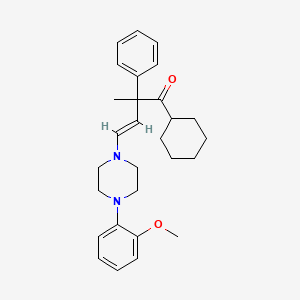
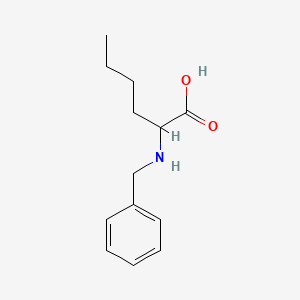

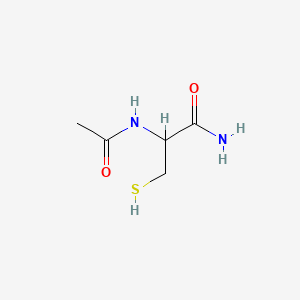
![6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B12091447.png)
![3-[Methyl(propyl)amino]propanoic acid](/img/structure/B12091459.png)
